1-Cyclopropyl-3-(4-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZDWHZJEKCGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction is typically conducted in anhydrous ether or tetrahydrofuran (THF) at temperatures ranging from 15°C to 100°C. Triethylamine (0.1–1.0 equiv.) is often added to catalyze the reaction by scavenging hydrogen chloride generated during intermediate steps. For example, GB2080800A details a protocol where cyclopropyl isocyanate (3A) is reacted with 2-fluoroaniline in ether at 15–20°C, yielding the urea derivative after filtration and hexane washing. Adjusting the aryl amine to 4-fluorophenylamine would directly produce the target compound.
Table 1: Optimization Parameters for Isocyanate-Amine Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ether or THF | Maximizes solubility of intermediates |
| Temperature | 15–25°C | Prevents side reactions |
| Catalyst (Triethylamine) | 0.5 equiv. | Enhances reaction rate by 40% |
| Reaction Time | 12–24 hours | Ensures >90% conversion |
Curtius Rearrangement: Carboxylic Acid to Urea Conversion
An alternative route involves synthesizing the urea via a Curtius rearrangement of cyclopropanecarboxylic acid derivatives. This method converts carboxylic acids to isocyanates, which subsequently react with amines.
Synthetic Workflow
-
Activation of Carboxylic Acid : Cyclopropanecarboxylic acid is treated with diphenylphosphoryl azide (DPPA) in the presence of 4-fluorophenylamine to form an acyl azide intermediate.
-
Thermal Decomposition : Heating the acyl azide at 80–100°C induces the Curtius rearrangement, generating cyclopropyl isocyanate in situ.
-
Urea Formation : The isocyanate reacts immediately with the amine to yield 1-cyclopropyl-3-(4-fluorophenyl)urea.
This method avoids handling volatile isocyanates directly, improving safety. However, it requires stringent temperature control to prevent side reactions such as trimerization of isocyanates.
Table 2: Comparison of Isocyanate Generation Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Isocyanate Use | 85–92 | 98 | Simplified workflow |
| Curtius Rearrangement | 78–84 | 95 | Safer handling of precursors |
Oxidative Coupling Using PhI(OAc)₂
A novel approach employs phenyliodine diacetate (PhI(OAc)₂) as an oxidative coupling reagent to unite cyclopropylamine and 4-fluorophenylamide.
Reaction Protocol
-
Substrate Mixing : Cyclopropylamine (2 equiv.) and 4-fluorophenylamide (1 equiv.) are combined in 1,2-dichloroethane.
-
Oxidation : PhI(OAc)₂ (2 equiv.) and K₃PO₄ (2 equiv.) are added, and the mixture is stirred at 80°C for 18 hours.
-
Purification : The crude product is isolated via silica gel chromatography using petroleum ether/acetone (85:15 v/v).
This method achieves moderate yields (58–62%) but offers functional group tolerance, enabling the incorporation of electron-withdrawing substituents on the aryl ring.
Characterization and Analytical Data
While spectral data for the exact compound are scarce in public databases, analogous ureas provide insights:
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Enzyme Inhibition
1-Cyclopropyl-3-(4-fluorophenyl)urea has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, modulating their activity, which could lead to therapeutic effects in treating diseases such as cancer and inflammatory disorders. Its mechanism typically involves binding to the active site of enzymes, thereby inhibiting their function .
Case Study : In vitro studies have demonstrated that urea derivatives similar to 1-cyclopropyl-3-(4-fluorophenyl)urea show significant inhibition of protein kinases involved in various signaling pathways, suggesting a potential role in cancer therapy .
Antimicrobial Activity
Research indicates that compounds within the urea class, including 1-cyclopropyl-3-(4-fluorophenyl)urea, exhibit antimicrobial properties. The presence of the fluorine atom may enhance its biological activity by increasing lipophilicity and improving membrane penetration.
Data Table: Antimicrobial Activity Comparison
| Compound | Activity (Zone of Inhibition mm) | Reference |
|---|---|---|
| 1-Cyclopropyl-3-(4-fluorophenyl)urea | 15 | |
| Control Compound | 8 |
Herbicidal Properties
The compound has also been explored for its herbicidal properties. Urea derivatives are known for their effectiveness against a variety of weeds, making them valuable in agricultural applications.
Case Study : A study demonstrated that 1-cyclopropyl-3-(4-fluorophenyl)urea exhibited higher herbicidal activity compared to traditional herbicides when tested on resistant weed species .
Data Table: Herbicidal Efficacy
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary structural analogs of 1-cyclopropyl-3-(4-fluorophenyl)urea are halogenated aryl urea derivatives. A notable comparator is 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 38790-07-7, 98% purity), which differs in the substitution pattern on the phenyl ring (2-fluoro and 4-iodo vs. 4-fluoro) . Below is a detailed analysis:
Structural and Electronic Differences
| Compound | Substituents on Phenyl Ring | Halogen Type | Purity |
|---|---|---|---|
| 1-Cyclopropyl-3-(4-fluorophenyl)urea | 4-fluoro | Fluorine | Unknown |
| 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | 2-fluoro, 4-iodo | F + I | 98% |
- In contrast, the 2-fluoro-4-iodophenyl analog combines fluorine’s electronegativity with iodine’s polarizability, which may alter π-stacking interactions or binding site compatibility.
Q & A
Q. How can reaction mechanisms involving 1-Cyclopropyl-3-(4-fluorophenyl)urea be experimentally validated?
- Answer :
- Isotopic Labeling : Use N-urea to trace bond cleavage/formation via NMR.
- Kinetic Isotope Effects : Compare in deuterated solvents to identify rate-limiting steps.
- In Situ Spectroscopy : ReactIR or Raman to monitor intermediate species during reactions .
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